Cas no 40412-06-4 (2-Thiopheneethanol Tosylate)

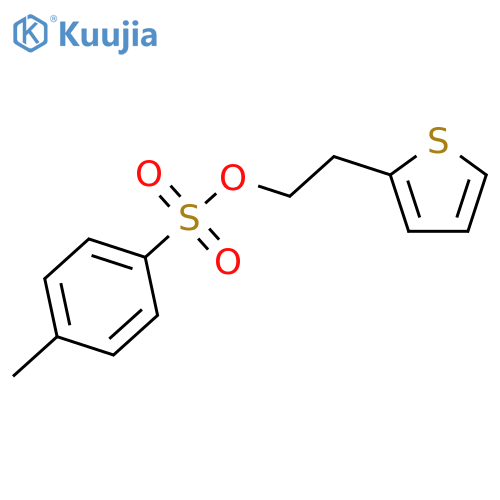

2-Thiopheneethanol Tosylate structure

商品名:2-Thiopheneethanol Tosylate

CAS番号:40412-06-4

MF:C13H14O3S2

メガワット:282.378461360931

MDL:MFCD05150366

CID:55220

PubChem ID:253661929

2-Thiopheneethanol Tosylate 化学的及び物理的性質

名前と識別子

-

- 2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate

- 2-Thiophene-ethanol-4-methyl-benzene sulfonate

- 2-(2-Thienyl)ethyl p-Toluenesulfonate

- 2-Thiopheneethanol Tosylate

- 2-(2-THIENYL)ETHYL 4-METHYLBENZENESULFONATE

- 2-(2-thienyl)ethyl toluene-p-sulphonate

- 2-Thiopheneethanol T

- 2-THIOPHENEETHANOL TOSYLATE,OFF-WHITE SOLID

- 2-Thiopheneethanol,4-methylbenzenesulfonate

- 2-Thiopheneethanol-4-methylbenzene sulfonate

- Chemical intermediate for Clopidogrel

- p-Toluenesulfonic Acid 2-(2-Thienyl)ethyl Ester

- A25004

- HLPRKWVEMYDPAU-UHFFFAOYSA-N

- H10887

- AKOS015998847

- 2-thiophen-2-ylethyl 4-methylbenzenesulfonate

- 2-(thiophen-2-yl)ethyl 4-methylbenzene-1-sulfonate

- 40412-06-4

- DKB7RKL3U8

- 2-[2-(4-toluenesulfonyloxy)ethyl]thiophene

- 2-(2-Thienyl)ethyl-4-toluene sulfonate

- 2-Thiopheneethanol, 4-methylbenzenesulfonate

- FT-0659609

- AMY38861

- 2-(2-thienyl)ethyl paratoluene sulfonate

- NS00030779

- W-110931

- 2-(2-Thienyl)ethyl Toluene-p-sulfonate

- BCP22702

- Toluene-4-sulfonic acid 2-thiophen-2-yl-ethyl ester

- AC-23325

- 2-(2-thienyl)-ethyl paratoluene sulfonate

- SCHEMBL1418052

- 2-Thiopheneethanol 2-(4-Methylbenzenesulfonate)

- CS-M1300

- EN300-7153166

- 4-Methylbenzenesulfonic acid 2-(2-thienyl)ethyl ester;2-(2-Thienyl)ethyl 4-methylbenzenesulfonate;2-Thiopheneethanol Tosylate;2-(thiophen-2-yl)ethyl 4-methylbenzenesulfonate;2-(2-Thienyl)ethyl 4-methylbenzenesulfonate

- 2-(2-thienyl)-ethyl para-toluenesulfonate

- AS-17867

- DTXSID80193429

- T3064

- 2-THIENYLETHYL P-TOLUENESULFONATE

- 2-(Thiophen-2-yl)ethyl4-methylbenzenesulfonate

- 2-Thiopheneethanol, 2-(4-methylbenzenesulfonate)

- SY053165

- EINECS 254-911-5

- MFCD05150366

- [2-(2-thienyl)ethyl] 4-methylbenzenesulfonate

- UNII-DKB7RKL3U8

- DB-014097

-

- MDL: MFCD05150366

- インチ: InChI=1S/C13H14O3S2/c1-11-4-6-13(7-5-11)18(14,15)16-9-8-12-3-2-10-17-12/h2-7,10H,8-9H2,1H3

- InChIKey: HLPRKWVEMYDPAU-UHFFFAOYSA-N

- ほほえんだ: O=S(C1=CC=C(C)C=C1)(OCCC2=CC=CS2)=O

計算された属性

- せいみつぶんしりょう: 282.03800

- どういたいしつりょう: 282.038

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 340

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 80A^2

じっけんとくせい

- 色と性状: No data available

- 密度みつど: 1.28

- ゆうかいてん: 30.0 to 34.0 deg-C

- ふってん: 433.2°C at 760 mmHg

- フラッシュポイント: 215.8±25.4 °C

- 屈折率: 1.586

- PSA: 79.99000

- LogP: 4.08530

- かんど: 水分を吸収しやすい

2-Thiopheneethanol Tosylate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:0-10°C

2-Thiopheneethanol Tosylate 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Thiopheneethanol Tosylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A225237-5g |

2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate |

40412-06-4 | 97% | 5g |

$5.0 | 2025-02-26 | |

| Ambeed | A225237-10g |

2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate |

40412-06-4 | 97% | 10g |

$7.0 | 2025-02-26 | |

| Ambeed | A225237-100g |

2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate |

40412-06-4 | 97% | 100g |

$48.0 | 2025-02-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1032059-1kg |

2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate |

40412-06-4 | 98% | 1kg |

¥1621.00 | 2024-05-15 | |

| abcr | AB336938-25 g |

2-(2-Thienyl)ethyl 4-methylbenzenesulfonate; . |

40412-06-4 | 25 g |

€92.30 | 2023-07-19 | ||

| TRC | T344860-5g |

2-Thiopheneethanol Tosylate |

40412-06-4 | 5g |

$351.00 | 2023-05-17 | ||

| eNovation Chemicals LLC | D659023-5kg |

2-(2-Thienyl)ethyl 4-methylbenzenesulfonate |

40412-06-4 | 97% | 5kg |

$980 | 2024-06-05 | |

| Ambeed | A225237-25g |

2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate |

40412-06-4 | 97% | 25g |

$14.0 | 2025-02-26 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T136606-100g |

2-Thiopheneethanol Tosylate |

40412-06-4 | 95% | 100g |

¥324.90 | 2023-08-31 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R030824-25g |

2-Thiopheneethanol Tosylate |

40412-06-4 | 97% | 25g |

¥56 | 2024-05-23 |

2-Thiopheneethanol Tosylate サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:40412-06-4)氯吡格雷中间体-1

注文番号:LE25874128

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:50

価格 ($):discuss personally

2-Thiopheneethanol Tosylate 関連文献

-

Bapurao D. Rupanawar,Kishor D. Mane,Gurunath Suryavanshi New J. Chem. 2022 46 16832

40412-06-4 (2-Thiopheneethanol Tosylate) 関連製品

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

推奨される供給者

Amadis Chemical Company Limited

(CAS:40412-06-4)2-Thiopheneethanol Tosylate

清らかである:99%

はかる:500g

価格 ($):175.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:40412-06-4)2-(2-噻吩)乙醇对甲苯磺酸酯

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ